molecular formula C11H15N3O B1303741 2-[(1-ethyl-1H-benzimidazol-2-yl)amino]ethanol CAS No. 86978-98-5

2-[(1-ethyl-1H-benzimidazol-2-yl)amino]ethanol

Cat. No.: B1303741
CAS No.: 86978-98-5
M. Wt: 205.26 g/mol
InChI Key: QHZCFFWOJSZWPD-UHFFFAOYSA-N
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Description

2-[(1-Ethyl-1H-benzimidazol-2-yl)amino]ethanol is a chemical compound with the molecular formula C11H15N3O. It belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities and applications in various fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(1-ethyl-1H-benzimidazol-2-yl)amino]ethanol typically involves the condensation of 1-ethyl-1H-benzimidazole with ethanolamine. The reaction is usually carried out under reflux conditions in the presence of a suitable catalyst, such as an acid or base, to facilitate the formation of the desired product . The reaction can be represented as follows:

[ \text{1-ethyl-1H-benzimidazole} + \text{ethanolamine} \rightarrow \text{this compound} ]

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the final product to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: 2-[(1-Ethyl-1H-benzimidazol-2-yl)amino]ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole carboxylic acids, while reduction can produce benzimidazole amines .

Mechanism of Action

The mechanism of action of 2-[(1-ethyl-1H-benzimidazol-2-yl)amino]ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole ring can mimic natural nucleotides, allowing the compound to bind to DNA or RNA and inhibit their function . Additionally, the ethanolamine moiety can interact with cell membranes, affecting their permeability and function.

Comparison with Similar Compounds

  • 2-[(1-Methyl-1H-benzimidazol-2-yl)amino]ethanol
  • 2-[(1-Propyl-1H-benzimidazol-2-yl)amino]ethanol
  • 2-[(1-Butyl-1H-benzimidazol-2-yl)amino]ethanol

Comparison: Compared to its analogs, 2-[(1-ethyl-1H-benzimidazol-2-yl)amino]ethanol exhibits unique properties due to the ethyl group on the benzimidazole ring. This modification can influence the compound’s solubility, reactivity, and biological activity. For instance, the ethyl group may enhance the compound’s ability to penetrate cell membranes, making it more effective in certain biological applications.

Properties

IUPAC Name

2-[(1-ethylbenzimidazol-2-yl)amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c1-2-14-10-6-4-3-5-9(10)13-11(14)12-7-8-15/h3-6,15H,2,7-8H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHZCFFWOJSZWPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80378254
Record name 2-[(1-ethyl-1H-benzimidazol-2-yl)amino]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86978-98-5
Record name 2-[(1-ethyl-1H-benzimidazol-2-yl)amino]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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